4-Hydroxyproline

Description

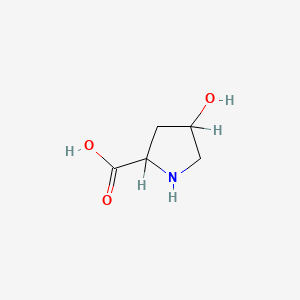

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMYEEVYMWASQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861573 | |

| Record name | 4-Hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | cis-Hydroxyproline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12543 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18610-59-8, 2584-71-6, 25249-07-4, 49761-17-3, 618-27-9, 3398-22-9, 6912-67-0 | |

| Record name | N-Hydroxy-L-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018610598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Proline, cis- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Proline, homopolymer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206304 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-4-Hydroxy-L-proline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3398-22-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of 4-Hydroxyproline from Gelatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyproline, a non-proteinogenic amino acid, is a critical component of collagen, the most abundant protein in mammals. Its presence is essential for the structural stability of the collagen triple helix.[1][2] The discovery and isolation of this compound have been pivotal in understanding collagen biochemistry and have paved the way for its use in various research and pharmaceutical applications. This technical guide provides an in-depth overview of the historical discovery and the detailed methodologies for the isolation and purification of this compound from gelatin, a denatured form of collagen.

Historical Perspective: The Discovery of this compound

The journey of this compound discovery began in the early 20th century. In 1902 , the eminent German chemist Hermann Emil Fischer first isolated this compound from hydrolyzed gelatin.[1][2] This discovery was a significant milestone in protein chemistry, revealing the presence of a hydroxylated amino acid as a key constituent of this abundant protein. Fischer's work on amino acids and proteins was so foundational that he was awarded the Nobel Prize in Chemistry in the same year for his work on sugar and purine (B94841) syntheses.[3][4]

Following its discovery, the chemical synthesis of this compound was achieved by Hermann Leuchs in 1905 , who synthesized a racemic mixture of the compound.[1][2] These pioneering efforts laid the groundwork for decades of research into the structure, function, and metabolism of this unique imino acid.

Experimental Protocols for Isolation and Purification

The isolation of this compound from gelatin primarily involves the hydrolysis of the protein to break it down into its constituent amino acids, followed by purification steps to separate this compound from the resulting mixture. Two primary methods for hydrolysis are employed: acid hydrolysis and enzymatic hydrolysis.

Hydrolysis of Gelatin

2.1.1. Acid Hydrolysis

Acid hydrolysis is a classical and widely used method for the complete liberation of amino acids from proteins.

Protocol:

-

Preparation: Weigh 10 grams of dry gelatin into a 250 mL round-bottom flask.

-

Acid Addition: Add 100 mL of 6 M hydrochloric acid (HCl) to the flask.

-

Hydrolysis: Reflux the mixture at 110°C for 24 hours. This ensures the complete breakdown of peptide bonds.

-

Neutralization: After cooling, the excess HCl is typically removed by evaporation under vacuum. The pH of the hydrolysate is then adjusted to 6.5-7.0 using a suitable base, such as sodium hydroxide (B78521) (NaOH).

-

Decolorization: Add 1-2 grams of activated charcoal to the neutralized hydrolysate and heat to 60-70°C for 30 minutes with stirring to remove pigments and other impurities.

-

Filtration: Filter the solution through a Buchner funnel with filter paper to remove the activated charcoal. The resulting clear solution is the crude amino acid hydrolysate.

2.1.2. Enzymatic Hydrolysis

Enzymatic hydrolysis offers a milder alternative to acid hydrolysis, using proteases to cleave the peptide bonds. This method can be more specific and avoids the harsh conditions of acid treatment.

Protocol:

-

Gelatin Solution: Prepare a 5% (w/v) gelatin solution by dissolving 50 grams of gelatin in 1 liter of distilled water at 60°C.

-

Enzyme Selection: A variety of proteases can be used, such as papain, pepsin, or a combination of enzymes. The choice of enzyme will influence the degree of hydrolysis. For this protocol, we will use papain.

-

pH and Temperature Adjustment: Adjust the pH of the gelatin solution to the optimal range for papain, which is typically between 6.0 and 7.0. The temperature should be maintained at 60-65°C.

-

Enzyme Addition: Add papain to the gelatin solution at an enzyme-to-substrate ratio of 1:100 (w/w).

-

Incubation: Incubate the mixture for 8-12 hours with continuous stirring.

-

Enzyme Inactivation: Heat the solution to 90-100°C for 15 minutes to inactivate the enzyme.

-

Filtration: Cool the solution and filter it to remove any undigested material.

Purification of this compound

Following hydrolysis, the crude hydrolysate contains a mixture of various amino acids. Several techniques can be employed to purify this compound.

2.2.1. Precipitation with Organic Solvents

This method leverages the differential solubility of amino acids in organic solvents.

Protocol:

-

Concentration: Concentrate the crude hydrolysate under reduced pressure to a syrupy consistency.

-

Solvent Addition: Slowly add a water-miscible organic solvent, such as ethanol (B145695) or isopropanol, to the concentrated hydrolysate with constant stirring. The ratio of solvent to hydrolysate will need to be optimized, but a starting point of 5:1 (v/w) is common.

-

Precipitation: Many of the other amino acids will precipitate out of the solution, while this compound remains more soluble.

-

Separation: Separate the precipitate by filtration or centrifugation.

-

Crystallization: The supernatant, enriched with this compound, can then be further concentrated and cooled to induce crystallization of this compound.

2.2.2. Ion-Exchange Chromatography

Ion-exchange chromatography (IEX) is a powerful technique for separating molecules based on their net charge.[5]

Protocol:

-

Resin Selection: A strong cation-exchange resin (e.g., Dowex 50W-X8) is suitable for separating amino acids.

-

Column Preparation: Pack a chromatography column with the chosen resin and equilibrate it with a low pH buffer (e.g., 0.2 M sodium citrate (B86180) buffer, pH 3.25).

-

Sample Loading: Adjust the pH of the crude hydrolysate to be compatible with the equilibration buffer and load it onto the column.

-

Elution: Elute the bound amino acids using a pH and/or ionic strength gradient. A common method is to use a stepwise or linear gradient of increasing pH and sodium ion concentration. For example, a stepwise elution with sodium citrate buffers of increasing pH (e.g., pH 4.25, pH 5.28) can be used.

-

Fraction Collection: Collect fractions as the eluent passes through the column.

-

Analysis: Analyze the collected fractions for the presence of this compound using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or a colorimetric assay.

-

Pooling and Desalting: Pool the fractions containing pure this compound and remove the salts from the buffer by a method such as dialysis or using a desalting column.

Data Presentation: Comparison of Methods

The choice of isolation and purification method can significantly impact the yield and purity of the final this compound product. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Hydrolysis Methods for Gelatin

| Hydrolysis Method | Reagents/Enzymes | Temperature (°C) | Duration (hours) | Typical Yield of Crude Hydrolysate | Reference |

| Acid Hydrolysis | 6 M HCl | 110 | 24 | High | [6] |

| Enzymatic Hydrolysis | Papain | 60-65 | 8-12 | Varies with enzyme | [7] |

Table 2: Purity of this compound After Different Purification Steps

| Purification Method | Purity of this compound (%) | Reference |

| Precipitation with Ethanol | ~80% | [6] |

| Ion-Exchange Chromatography | >98% | [8] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from gelatin.

Caption: Workflow for the isolation and purification of this compound.

Catabolic Pathway of this compound

Once isolated, this compound can be used in various studies. Understanding its metabolic fate is crucial. The following diagram depicts the major catabolic pathways of this compound.[1]

Caption: Major catabolic pathways of this compound.

Conclusion

The discovery of this compound by Emil Fischer was a landmark achievement in protein chemistry. The methods for its isolation and purification from gelatin have evolved, offering researchers various options depending on the desired scale, purity, and available resources. Acid hydrolysis followed by ion-exchange chromatography remains a robust method for obtaining high-purity this compound for research and pharmaceutical applications. This guide provides a comprehensive technical overview to aid scientists and professionals in the effective isolation and study of this important amino acid.

References

- 1. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 2. Hydroxyproline [drugfuture.com]

- 3. ukrbiochemjournal.org [ukrbiochemjournal.org]

- 4. Emil Fischer - Wikipedia [en.wikipedia.org]

- 5. Using ion exchange chromatography to purify a recombinantly expressed protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US20060269987A1 - Process for making a low molecular weight gelatine hydrolysate and gelatine hydrolysate compositions - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Isolation of proline and hydroxyproline from fossil bone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxyproline: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, chemical properties, and critical biological roles of 4-hydroxyproline, a key amino acid in collagen and a significant molecule in various physiological and pathological processes.

Structure and Chemical Identity

This compound is a non-proteinogenic amino acid, meaning it is not directly incorporated into proteins during translation. Instead, it is formed through the post-translational modification of proline residues.[1] The most common isomer in mammals is (2S,4R)-4-hydroxyproline, also known as L-hydroxyproline (Hyp).[2] Its structure is characterized by a pyrrolidine (B122466) ring with a hydroxyl group at the C4 position. This seemingly simple modification has profound implications for the structure and stability of the proteins in which it is found, most notably collagen.[1]

Other isomers of hydroxyproline (B1673980) exist in nature, such as trans-L-3-hydroxyproline and cis-4-hydroxy-D-proline, each with distinct biological roles.[1] For instance, cis-4-hydroxyproline is found in toxic cyclic peptides from Amanita mushrooms.[1]

Physicochemical Properties

The unique structural features of this compound give rise to its specific chemical and physical properties, which are summarized in the tables below.

Table 1: General and Physical Properties of trans-4-Hydroxy-L-proline

| Property | Value |

| Chemical Formula | C₅H₉NO₃ |

| Molar Mass | 131.13 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 274 °C (decomposes) |

| Solubility in Water | 361.1 g/L at 25 °C |

| pKa₁ (α-carboxyl) | 1.82 |

| pKa₂ (α-amino) | 9.65 |

Table 2: Spectroscopic Data for trans-4-Hydroxy-L-proline

| Spectroscopic Technique | Key Features |

| ¹H NMR (D₂O, 400 MHz) | δ (ppm): 4.67 (d, 1H, H-2), 4.35 (t, 1H, H-4), 3.49 (dd, 1H, H-5a), 3.37 (d, 1H, H-5b), 2.44 (m, 1H, H-3a), 2.17 (m, 1H, H-3b)[3] |

| ¹³C NMR (D₂O) | δ (ppm): 177.1 (C=O), 72.8 (C-4), 62.5 (C-2), 55.7 (C-5), 40.2 (C-3)[4] |

| FTIR (KBr pellet, cm⁻¹) | 3286 (O-H stretch), 3038 (N-H stretch), 2956-2568 (ammonium salt bands), 1640 (C=O stretch, scissoring), 1184 (wagging), 958 (O-H bend)[5][6] |

| Mass Spectrometry (ESI-MS) | m/z: 132.06 [M+H]⁺, fragmentation patterns can distinguish isomers.[7][8] |

Biological Synthesis and Significance

Post-Translational Hydroxylation in Collagen

The primary biological role of this compound is to ensure the stability of the collagen triple helix.[1] This is achieved through a post-translational modification catalyzed by the enzyme prolyl 4-hydroxylase (P4H) . This reaction occurs in the lumen of the endoplasmic reticulum.[1]

The hydroxylation of proline residues, specifically in the Yaa position of the repeating Gly-Xaa-Yaa sequence of collagen, introduces a hydroxyl group that participates in hydrogen bonding, which is crucial for the proper folding and stability of the collagen triple helix at physiological temperatures.[1]

Prolyl 4-Hydroxylase Catalytic Mechanism

The hydroxylation of proline by P4H is a complex enzymatic reaction requiring several co-factors. The mechanism involves the binding of Fe²⁺, 2-oxoglutarate, and the proline-containing peptide substrate to the enzyme's active site, followed by the binding of molecular oxygen. A highly reactive ferryl intermediate is formed, which then abstracts a hydrogen atom from the C4 position of the proline residue, leading to the formation of a proline radical. This radical then reacts with the Fe(III)-OH complex to yield the hydroxylated proline and regenerate the enzyme's resting state.[3][9]

Role in Hypoxia-Inducible Factor (HIF) Regulation

Beyond its structural role in collagen, this compound is also a key player in cellular oxygen sensing through the regulation of the Hypoxia-Inducible Factor (HIF). Under normal oxygen conditions (normoxia), prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation event serves as a recognition signal for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex. The binding of VHL to hydroxylated HIF-1α leads to its ubiquitination and subsequent degradation by the proteasome.[1][7]

Under hypoxic conditions, the PHD enzymes are inactive due to the lack of their co-substrate, oxygen. This prevents the hydroxylation of HIF-1α, allowing it to accumulate, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism, enabling cellular adaptation to low oxygen levels.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. L-Hydroxyproline(51-35-4) 1H NMR spectrum [chemicalbook.com]

- 4. bmse000966 Trans 4 Hydroxy-L-proline at BMRB [bmrb.io]

- 5. researchgate.net [researchgate.net]

- 6. chinesechemsoc.org [chinesechemsoc.org]

- 7. Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. biorxiv.org [biorxiv.org]

A Technical Guide to 4-Hydroxyproline Biosynthesis via Post-Translational Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxyproline is a non-standard amino acid crucial for the structural integrity of collagen and the regulation of hypoxia-inducible factor (HIF), a key transcription factor in cellular responses to oxygen availability.[1][2] Its formation is not directed by the genetic code but occurs post-translationally through the enzymatic hydroxylation of proline residues within polypeptide chains.[1] This critical modification is catalyzed by a family of enzymes known as prolyl 4-hydroxylases (P4Hs).[2][3] Understanding the intricacies of this compound biosynthesis is paramount for researchers in fields ranging from connective tissue disorders to oncology and ischemic diseases, as the enzymes involved represent significant therapeutic targets.[4][5] This technical guide provides an in-depth exploration of the core mechanisms of this compound biosynthesis, detailing the enzymatic processes, regulatory pathways, and key experimental methodologies for its study.

The Enzymatic Core of this compound Synthesis: Prolyl 4-Hydroxylases

The biosynthesis of this compound is carried out by two main subfamilies of prolyl 4-hydroxylases, which, despite sharing a common catalytic mechanism, act on different protein substrates and are localized in distinct cellular compartments.[6][7] Both are non-heme iron(II) and 2-oxoglutarate-dependent dioxygenases.[4][8]

Collagen Prolyl 4-Hydroxylases (C-P4Hs)

Located in the lumen of the endoplasmic reticulum, C-P4Hs are responsible for the hydroxylation of proline residues in procollagen (B1174764) chains.[5][9] This modification is essential for the formation of a stable collagen triple helix at physiological temperatures.[1][4] C-P4Hs are tetramers composed of two catalytic α-subunits and two protein disulfide isomerase (PDI) β-subunits.[4][10] The α-subunit contains the peptide-substrate-binding and catalytic domains, while the PDI β-subunit is thought to maintain the α-subunit in a soluble and active conformation.[4] In humans, three isoforms of the C-P4H α-subunit have been identified, giving rise to three distinct C-P4H isoenzymes (C-P4H-I, -II, and -III).[4]

The minimal substrate sequence for C-P4Hs is an -X-Pro-Gly- triplet, where the proline in the Yaa position is hydroxylated.[9] The identity of the amino acid in the Xaa position can influence the substrate specificity of the different C-P4H isoforms. For instance, C-P4H-I preferentially hydroxylates prolines preceded by amino acids with positively charged or polar uncharged side chains, whereas C-P4H-II is more effective with negatively charged residues like glutamate (B1630785) or aspartate in the X-position.[11][12]

Hypoxia-Inducible Factor Prolyl Hydroxylases (PHDs or EGLNs)

PHDs, also known as Egl-Nine Homologs (EGLNs), are cytosolic and nuclear enzymes that play a central role in cellular oxygen sensing.[13][14] They target specific proline residues within the oxygen-dependent degradation domain (ODDD) of the alpha subunit of hypoxia-inducible factor (HIF-α).[13][15] Under normoxic conditions, the hydroxylation of HIF-α by PHDs leads to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, resulting in its ubiquitination and subsequent proteasomal degradation.[13][15] When oxygen levels are low (hypoxia), PHD activity is inhibited, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.[13][15] There are three main PHD isoforms in humans: PHD1, PHD2, and PHD3.[5][6]

The Catalytic Mechanism

The hydroxylation reaction catalyzed by both C-P4Hs and PHDs follows a conserved mechanism. The enzyme binds Fe(II) at its active site, followed by the co-substrate 2-oxoglutarate (also known as α-ketoglutarate).[4][16] The protein substrate then binds, and finally, molecular oxygen (O₂).[16] This leads to the oxidative decarboxylation of 2-oxoglutarate to succinate (B1194679) and CO₂, with one oxygen atom being incorporated into succinate and the other into the proline residue to form this compound.[3] Ascorbate (Vitamin C) is an essential cofactor in this reaction, although it is not consumed stoichiometrically.[17][18] Its role is to reduce the iron atom at the active site from the ferric (Fe³⁺) back to the ferrous (Fe²⁺) state in cycles where the oxidative decarboxylation of 2-oxoglutarate becomes uncoupled from substrate hydroxylation, thus reactivating the enzyme.[16][18]

Signaling Pathways and Regulation

The regulation of this compound biosynthesis is intrinsically linked to the availability of the co-substrates and the expression levels of the prolyl hydroxylases.

Regulation of C-P4H Activity

The activity of C-P4Hs is primarily dependent on the synthesis of procollagen chains and the availability of cofactors within the endoplasmic reticulum. While not regulated by signaling pathways in the same dynamic way as PHDs, their expression can be upregulated in fibrotic conditions, leading to excessive collagen deposition.

The HIF Signaling Pathway and Regulation of PHD Activity

The activity of PHDs is a critical control point in the cellular response to hypoxia. Under normoxic conditions, PHDs are active and continuously hydroxylate HIF-α, leading to its degradation. In hypoxia, the lack of the O₂ substrate inhibits PHD activity, stabilizing HIF-α.

Quantitative Data

The kinetic parameters of prolyl 4-hydroxylases vary between isoforms and substrates. This data is crucial for understanding their specific roles and for the development of selective inhibitors.

| Enzyme | Substrate | Km (μM) | Vmax or kcat | Reference(s) |

| C-P4H-I | (Pro-Pro-Gly)₅ | - | - | [11] |

| C-P4H-I | (Glu-Pro-Gly)₅ | - | ~1% of (PPG)₅ | [11] |

| C-P4H-I | (Asp-Pro-Gly)₅ | - | ~1% of (PPG)₅ | [11] |

| C-P4H-II | (Pro-Pro-Gly)₅ | - | - | [11] |

| C-P4H-II | (Glu-Pro-Gly)₅ | - | ~200% of (PPG)₅ | [11] |

| C-P4H-II | (Asp-Pro-Gly)₅ | - | ~10% of (PPG)₅ | [11] |

| PHD2 | HIF-1α peptide (CODD) | 5.2 ± 0.9 | 0.082 ± 0.003 s⁻¹ | [19] |

| PHD2 | 2-Oxoglutarate | 12.0 ± 3.0 | 0.072 ± 0.005 s⁻¹ | [19] |

| PHD2 | Oxygen | ~230-250 | - | [19][20] |

| PHD3 | HIF-1α peptide (CODD) | 24.0 ± 6.0 | - | [19][21] |

| PHD3 | 2-Oxoglutarate | 43.3 ± 7.3 | - | [19][21] |

Table 1: Selected Kinetic Parameters for Human Prolyl 4-Hydroxylases.

Experimental Protocols

A variety of methods are available to measure prolyl hydroxylase activity and quantify this compound. The choice of assay depends on the research question, available equipment, and desired throughput.

HPLC-Based Assay for P4H Activity

This method directly measures the enzymatic conversion of a proline-containing peptide substrate to its hydroxylated product.

Principle: A synthetic peptide substrate is incubated with the P4H enzyme and cofactors. The reaction is stopped, and the hydroxylated and non-hydroxylated peptides are separated and quantified by reverse-phase high-performance liquid chromatography (HPLC).

Protocol Outline:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer (pH 7.8), bovine serum albumin, catalase, dithiothreitol, ascorbate, FeSO₄, the P4H enzyme, and the peptide substrate (e.g., (Pro-Pro-Gly)₁₀).[22]

-

Initiation: Start the reaction by adding the co-substrate, α-ketoglutarate.[22]

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

-

Termination: Stop the reaction by adding a quenching solution (e.g., 0.5 M EDTA) and boiling.[23]

-

Analysis: Centrifuge the sample to pellet any precipitate. Analyze the supernatant by reverse-phase HPLC, monitoring the absorbance at a wavelength appropriate for the peptide (typically 214 nm).

-

Quantification: Calculate the amount of hydroxylated product formed by integrating the peak areas and comparing them to a standard curve of the hydroxylated peptide.

Succinate-Glo™ Hydroxylase Assay

This is a high-throughput, luminescence-based assay that quantifies the production of succinate, a co-product of the hydroxylation reaction.[18][24]

Principle: The amount of succinate produced in the P4H reaction is determined in a coupled enzymatic reaction that leads to the production of ATP, which is then used by luciferase to generate a light signal. The luminescent signal is proportional to the amount of succinate produced and thus to the P4H activity.

Protocol Outline:

-

P4H Reaction: Perform the prolyl hydroxylase reaction in a multi-well plate as described for the HPLC-based assay.[12]

-

Succinate Detection: Add the Succinate Detection Reagent (containing succinate dehydrogenase, diaphorase, and reductase) to each well.

-

Incubation: Incubate at room temperature for 60 minutes to allow for the conversion of succinate and generation of a luminescent signal.[18]

-

Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Correlate the luminescence signal to P4H activity.

Quantification of this compound in Tissues

This protocol describes the quantification of total this compound content in a tissue sample, which is often used as a measure of total collagen content.[13][25]

Principle: Tissue samples are hydrolyzed to break down proteins into their constituent amino acids. The free this compound is then quantified using a colorimetric reaction or by mass spectrometry.

Protocol Outline (Colorimetric Method):

-

Hydrolysis: Hydrolyze a known weight of the tissue sample in 6 M HCl at 120°C for 3 to 24 hours in a sealed tube.[5]

-

Neutralization: Neutralize the hydrolysate with NaOH.

-

Oxidation: Add Chloramine-T reagent to oxidize the hydroxyproline (B1673980). Incubate at room temperature.

-

Color Development: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) and incubate at 65°C to develop a colored product.[25]

-

Measurement: Measure the absorbance at approximately 560 nm using a spectrophotometer.

-

Quantification: Determine the amount of this compound in the sample by comparing the absorbance to a standard curve generated with known concentrations of this compound. The collagen content can be estimated by multiplying the hydroxyproline content by a factor (typically around 7.46), based on the average percentage of hydroxyproline in collagen.[13]

Mandatory Visualizations

Biosynthesis of this compound in Collagen

Experimental Workflow for P4H Inhibitor Screening

Conclusion

The post-translational biosynthesis of this compound is a fundamental biological process with profound implications for tissue structure and cellular adaptation to oxygen availability. The enzymes responsible, collagen prolyl 4-hydroxylases and HIF prolyl hydroxylases, are attractive targets for therapeutic intervention in a wide range of diseases. A thorough understanding of their catalytic mechanisms, regulation, and the experimental methods used to study them is essential for researchers and drug development professionals seeking to modulate these critical pathways. This guide provides a foundational overview to aid in these endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Collagen formation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The kinetics of the hydroxylation of procollagen by prolyl 4-hydroxylase. Proposal for a processive mechanism of binding of the dimeric hydroxylating enzyme in relation to the high kcat/Km ratio and a conformational requirement for hydroxylation of -X-Pro-Gly- sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. icams.ro [icams.ro]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Analysis of the Positional Distribution of Hydroxyproline in Collagenous Gly-Xaa-Yaa Sequences by LC-MS with Partial Acid Hydrolysis and Precolumn Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 15. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02103H [pubs.rsc.org]

- 16. Collagen Prolyl 4-Hydroxylase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Prolyl hydroxylase domain enzymes: important regulators of cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Direct and continuous assay for prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. HIF hydroxylation and the mammalian oxygen-sensing pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Prolyl 4-Hydroxylase in the Synthesis of 4-Hydroxyproline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolyl 4-hydroxylases (P4Hs) are a critical class of enzymes responsible for the post-translational hydroxylation of proline residues to form 4-hydroxyproline. This modification is fundamental to the structural integrity of collagen and plays a pivotal role in cellular oxygen sensing through the regulation of the hypoxia-inducible factor (HIF). This technical guide provides an in-depth exploration of the biochemical mechanisms, quantitative kinetics, and key signaling pathways involving P4Hs. Detailed experimental protocols for the assessment of P4H activity and quantification of this compound are provided, alongside a summary of known inhibitors. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of P4H and the development of therapeutic agents targeting this enzyme family.

Introduction

Prolyl 4-hydroxylases (P4Hs) are non-heme iron-containing dioxygenases that catalyze the incorporation of one atom of molecular oxygen into a proline residue, forming this compound.[1][2] This post-translational modification is most notably essential for the stability of the collagen triple helix, where this compound residues contribute to the structural integrity of the extracellular matrix.[1][3] Beyond this structural role, a distinct family of P4Hs, known as HIF prolyl hydroxylases (PHDs or EGLNs), are key regulators of the cellular response to hypoxia.[4] These enzymes hydroxylate specific proline residues in the alpha subunit of the hypoxia-inducible factor (HIF-α), targeting it for proteasomal degradation in the presence of oxygen.[4][5]

Given their central roles in fibrosis, cancer, anemia, and ischemic diseases, P4Hs have emerged as significant therapeutic targets.[1][6] This guide details the fundamental aspects of P4H function, providing the necessary technical information for researchers and drug development professionals.

Biochemical Mechanism of Prolyl 4-Hydroxylation

The enzymatic reaction catalyzed by P4Hs requires several key co-substrates: molecular oxygen (O₂), 2-oxoglutarate (α-ketoglutarate), and ferrous iron (Fe²⁺).[1][2] Ascorbate is also required as a cofactor to maintain the iron in its reduced ferrous state.[7] The reaction proceeds via an ordered mechanism where the enzyme first binds Fe²⁺, followed by 2-oxoglutarate, the proline-containing substrate, and finally O₂.[1]

During the catalytic cycle, 2-oxoglutarate is decarboxylated to succinate (B1194679) and CO₂, with one oxygen atom from O₂ being incorporated into the succinate and the other into the proline residue to form this compound.[7] This reaction can be summarized as follows:

Proline-residue + 2-oxoglutarate + O₂ --(Fe²⁺, Ascorbate)--> this compound-residue + Succinate + CO₂

Quantitative Data

Kinetic Parameters of Prolyl 4-Hydroxylases

The kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), provide insight into the efficiency and substrate specificity of P4H isoenzymes. These values can vary depending on the specific isoenzyme, the peptide substrate sequence, and the experimental conditions.

| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (relative) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |

| Viral P4H | (Pro-Ala-Pro-Lys)₁₀ | 20 | - | - | [8] |

| Collagen P4H | Proline-rich peptides | Higher | Lower | Lower | [9] |

| Collagen P4H | Valine-rich peptides | Lower | Higher | Higher | [9] |

| Prolyl 4-Hydroxylase | Procollagen (B1174764) | - | - | 3 x 10⁹ | [10] |

Inhibitors of Prolyl 4-Hydroxylases

A number of small molecule inhibitors targeting P4Hs have been developed, primarily for therapeutic purposes such as the treatment of anemia and fibrosis. The half-maximal inhibitory concentration (IC₅₀) is a common measure of their potency.

| Inhibitor | Target | IC₅₀ (nM) | Reference |

| Molidustat | PHD2 | 7 | [5][11] |

| IOX4 | PHD2 | 3 | [5] |

| Roxadustat (FG-4592) | PHD2 | 27 | [5][11] |

| Vadadustat | PHD2 | 29 | [5][11] |

| Daprodustat (GSK1278863) | PHD2 | 67 | [5] |

| 1,4-DPCA | Prolyl-4-hydroxylase | 2400 | [12] |

| Compound 9 | PHD2 | 3 | [4] |

Signaling Pathways

HIF-1α Signaling Pathway

In normoxic conditions, HIF prolyl hydroxylases (PHDs) hydroxylate specific proline residues on the HIF-1α subunit. This modification allows for the binding of the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α. Under hypoxic conditions, the lack of oxygen as a substrate inhibits PHD activity. As a result, HIF-1α is stabilized, translocates to the nucleus, dimerizes with HIF-1β (ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. These genes are involved in angiogenesis, erythropoiesis, and glucose metabolism.

Caption: HIF-1α signaling under normoxic and hypoxic conditions.

Experimental Protocols

Prolyl 4-Hydroxylase Activity Assays

This is a widely used method that indirectly measures P4H activity by quantifying the release of [¹⁴C]CO₂ from [1-¹⁴C]α-ketoglutarate.

Materials:

-

Purified P4H enzyme

-

Peptide substrate (e.g., (Pro-Pro-Gly)₁₀)

-

[1-¹⁴C]α-ketoglutarate

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8)

-

Cofactors: FeSO₄, Ascorbate, Dithiothreitol (DTT)

-

Catalase

-

Bovine Serum Albumin (BSA)

-

Scintillation vials

-

CO₂ trapping solution (e.g., hyamine hydroxide)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, P4H enzyme, peptide substrate, FeSO₄, ascorbate, DTT, catalase, and BSA.

-

Initiate the reaction by adding [1-¹⁴C]α-ketoglutarate.

-

Incubate the reaction at the desired temperature (e.g., 37°C) in a sealed vessel.

-

Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

-

Capture the released [¹⁴C]CO₂ in a trapping solution.

-

Add a scintillation cocktail to the trapping solution.

-

Quantify the radioactivity using a liquid scintillation counter.

This luminescence-based assay measures the production of succinate, a stoichiometric byproduct of the P4H reaction.

Materials:

-

Succinate-Glo™ Hydroxylase Assay Kit (contains Succinate Detection Reagent I and II)

-

Purified P4H enzyme

-

Peptide substrate

-

Reaction buffer (e.g., 10 mM HEPES, 10 mM NaCl, pH 7.4)

-

Cofactors: FeSO₄, Ascorbate, α-ketoglutarate

-

96-well or 384-well plates

-

Luminometer

Procedure:

-

In an assay plate, add the test compound or vehicle control.

-

Add the P4H enzyme solution and pre-incubate.

-

Initiate the reaction by adding a solution of the peptide substrate and α-ketoglutarate.

-

Incubate for a defined period (e.g., 60 minutes at 37°C).

-

Add Succinate Detection Reagent I and incubate.

-

Add Succinate Detection Reagent II and incubate.

-

Measure the luminescence using a plate-reading luminometer.

Quantification of this compound

This method allows for the separation and quantification of this compound in hydrolyzed samples.

Materials:

-

Sample containing collagen (e.g., tissue homogenate)

-

6 M HCl for hydrolysis

-

Derivatization reagent (e.g., dabsyl-chloride or 4-fluoro-7-nitrobenzofurazan)

-

HPLC system with a suitable column (e.g., reversed-phase C18)

-

Mobile phase (e.g., acetonitrile/water gradient)

-

Detector (e.g., UV or fluorescence)

-

This compound standard

Procedure:

-

Hydrolysis: Hydrolyze the sample in 6 M HCl at 110°C for 16-24 hours to release the amino acids.

-

Drying: Evaporate the HCl from the hydrolyzed sample.

-

Derivatization: React the dried sample with a derivatizing agent to make the this compound detectable.

-

HPLC Analysis: Inject the derivatized sample into the HPLC system.

-

Quantification: Compare the peak area of the sample's this compound with that of a known standard to determine its concentration.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing P4H inhibitors.

Caption: A generalized workflow for the discovery of P4H inhibitors.

Conclusion

Prolyl 4-hydroxylases are multifaceted enzymes with critical roles in both structural biology and cellular signaling. Their involvement in a range of pathologies has made them attractive targets for therapeutic intervention. This technical guide provides a foundational understanding of P4H biochemistry, quantitative analysis, and relevant cellular pathways. The detailed experimental protocols and compiled data serve as a practical resource for researchers and professionals in the field, facilitating further investigation into the function of these vital enzymes and the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Direct and continuous assay for prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evidence for this compound in viral proteins. Characterization of a viral prolyl 4-hydroxylase and its peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interaction of prolyl 4-hydroxylase with synthetic peptide substrates. A conformational model for collagen proline hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The kinetics of the hydroxylation of procollagen by prolyl 4-hydroxylase. Proposal for a processive mechanism of binding of the dimeric hydroxylating enzyme in relation to the high kcat/Km ratio and a conformational requirement for hydroxylation of -X-Pro-Gly- sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. researchgate.net [researchgate.net]

Whitepaper: The Pivotal Role of 4-Hydroxyproline in the Conformational Stability of the Collagen Triple Helix

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The exceptional stability of the collagen triple helix, a cornerstone of the extracellular matrix, is intrinsically linked to the post-translational hydroxylation of proline residues to form 4-hydroxyproline (Hyp). This modification, occurring predominantly at the Yaa position of the repeating Gly-Xaa-Yaa triplet, is not merely an additive feature but a fundamental requirement for the formation of a stable triple helix at physiological temperatures.[1][2] The stabilizing influence of this compound is multifaceted, stemming from a combination of stereoelectronic effects that preorganize the peptide backbone and an extensive, ordered network of water-mediated hydrogen bonds.[3][4] Understanding these mechanisms at a molecular level is critical for fields ranging from biomaterials engineering to the development of therapeutics for fibrotic diseases, where collagen synthesis is dysregulated.[1][3] This technical guide provides an in-depth analysis of the stabilizing function of this compound, presents quantitative data from key studies, details relevant experimental protocols, and outlines the biochemical pathways governing its formation.

Introduction: The Challenge of Collagen Stability

Collagen is the most abundant protein in animals, providing structural integrity to connective tissues, bone, and skin.[3] Its signature structure is the triple helix, where three polypeptide chains, known as α-chains, are coiled around each other.[3] Each α-chain is characterized by a repeating Gly-Xaa-Yaa amino acid sequence.[3][5] The presence of glycine (B1666218) at every third position is essential, as its small size allows for the tight packing of the three chains. The imino acids proline (Pro) and this compound (Hyp) are frequently found in the Xaa and Yaa positions, respectively, and their abundance is directly correlated with the thermal stability of the collagen molecule.[5][6][7]

While proline residues introduce conformational rigidity that favors a helical structure, this alone is insufficient for stability at body temperature.[1][4] The post-translational hydroxylation of proline residues in the Yaa position to this compound is the critical modification that confers the requisite thermal stability.[1][3] Without it, collagen chains cannot form a functional, stable triple helix in vivo.[1]

The Enzymatic Formation of this compound

This compound is not incorporated during protein translation but is formed via a crucial post-translational modification that occurs in the lumen of the endoplasmic reticulum.[8][9] This reaction is catalyzed by a family of enzymes known as collagen prolyl 4-hydroxylases (C-P4Hs).[3][10]

The C-P4H enzymes are 2-oxoglutarate-dependent dioxygenases that require several co-substrates to function: molecular oxygen (O₂), Fe²⁺, 2-oxoglutarate, and a reducing agent, typically ascorbate (B8700270) (Vitamin C).[11][12] The enzyme specifically recognizes proline residues within the -X-Pro-Gly- sequence of newly synthesized procollagen (B1174764) α-chains.[10][11] During the reaction, one atom of the O₂ molecule is incorporated into the proline residue to form the hydroxyl group, while the other atom is incorporated into 2-oxoglutarate, leading to its oxidative decarboxylation to succinate (B1194679) and CO₂.[11] Ascorbate is required to reduce the Fe(III) ion back to its active Fe(II) state if an uncoupled decarboxylation reaction occurs.[11] The inhibition of C-P4Hs prevents triple helix formation, leading to the degradation of procollagen strands, a process of significant interest for treating fibrotic diseases.[3][10]

Core Mechanisms of Stabilization

The stabilizing effect of this compound is not attributed to a single factor but to a synergistic combination of stereoelectronic effects and the formation of a structured hydration network.

Stereoelectronic Effects and Ring Pucker

The hydroxylation of proline at the C4 position with (R) stereochemistry has a profound impact on the conformation of the pyrrolidine (B122466) ring.[3][13] This is due to a stereoelectronic influence known as the gauche effect, where the electronegative 4-hydroxyl group stabilizes a Cγ-exo ("up") pucker of the ring.[13][14][15] This pre-organized "up" pucker is the precise conformation required for the backbone dihedral angles (φ and ψ) that fit optimally within the triple helix structure.[13][16]

Furthermore, the electron-withdrawing nature of the hydroxyl group influences the adjacent peptide bond, increasing the energy barrier to cis-trans isomerization and favoring the trans conformation, which is the exclusive form found in the collagen triple helix.[4] Thus, this compound reduces the entropic cost of folding by locking the polypeptide chain into a conformation that is highly predisposed to triple helix formation.[4][17]

Hydration and Water-Bridged Hydrogen Bonds

While initially thought to participate directly in interchain hydrogen bonds, high-resolution crystal structures have revealed that the hydroxyl group of Hyp stabilizes the triple helix through an ordered network of water molecules.[18][19][20] The hydroxyl group acts as both a hydrogen bond donor and acceptor, creating a "water-bridged" hydrogen bonding network that links the chains together.[6][21] This highly hydrated structure, particularly with (Pro-Hyp-Gly)n sequences, contributes a significant enthalpic advantage to the stability of the triple helix compared to non-hydroxylated (Pro-Pro-Gly)n sequences.[17][18][22] This network of hydration is critical for the lateral assembly and supermolecular structure of collagen.[19][20]

Quantitative Analysis of Stability

The stabilizing effect of this compound has been quantified extensively using collagen model peptides (CMPs). The thermal stability is typically measured by the melting temperature (Tₘ), the point at which 50% of the triple helix has denatured into random coils.

Table 1: Thermal Stability of Collagen Model Peptides

This table summarizes the melting temperatures (Tₘ) for various CMPs, highlighting the dramatic increase in stability conferred by this compound in the Yaa position and the differential effects of other modifications.

| Peptide Sequence | Xaa Position | Yaa Position | Melting Temp (Tₘ) in °C | Key Finding | Reference |

| (Pro-Pro-Gly)₁₀ | Pro | Pro | 24 | Baseline stability without hydroxylation | [18] |

| (Pro-Hyp-Gly)₁₀ | Pro | Hyp | 35 - 41 | Significant stabilization by Hyp in Yaa position | [14][18] |

| (Hyp-Pro-Gly)₁₀ | Hyp | Pro | Unstable | Destabilizing effect of Hyp in Xaa position | [23][24] |

| (Pro-Flp-Gly)₁₀ | Pro | Flp | 49 - 58 | Hyperstabilization by 4(R)-fluoroproline (stereoelectronic effect) | [14][15] |

| (Pro-flp-Gly)₁₀ | Pro | flp | < 10 | Destabilization by 4(S)-fluoroproline diastereomer | [14][15] |

| (flp-Pro-Gly)₁₀ | flp | Pro | 42 | Hyperstabilization when 4(S)-fluoroproline is in Xaa position | [14][15] |

Hyp = (2S,4R)-4-hydroxyproline; Flp = (2S,4R)-4-fluoroproline; flp = (2S,4S)-4-fluoroproline.

Table 2: Thermodynamic Parameters of Triple Helix Formation

Differential Scanning Calorimetry (DSC) allows for the determination of thermodynamic parameters, revealing the nature of the stabilizing forces.

| Peptide | Tₘ (°C) | ΔH (kJ/mol) | ΔS (J/mol·K) | Primary Stabilizing Factor | Reference |

| (Pro-Pro-Gly)₁₀ | 23.8 | 398 | 1.34 | - | [17][22] |

| (Pro-Hyp-Gly)₁₀ | 35.2 | 486 | 1.58 | Enthalpy (Hydration) | [17][22] |

| (Pro-fPro(R)-Gly)₁₀ | 49.0 | 440 | 1.37 | Entropy (Reduced hydration shell ordering) | [17][22] |

Data from studies on collagen model peptides. ΔH and ΔS are the enthalpy and entropy of denaturation.

The data clearly show that the stability of (Pro-Hyp-Gly)₁₀ is primarily driven by a favorable change in enthalpy, consistent with the formation of the highly ordered and energetically favorable water-bridged hydrogen bonds.[17][18]

Experimental Methodologies

Several biophysical techniques are essential for studying the stability of the collagen triple helix.

Differential Scanning Calorimetry (DSC)

DSC is a primary tool for measuring the thermal stability and thermodynamic parameters of collagen. It measures the heat difference between a sample and a reference as a function of temperature. The denaturation of the triple helix is an endothermic process, appearing as a peak on the DSC thermogram.

General Protocol:

-

Sample Preparation: Collagen samples (e.g., purified from tissue or synthetic peptides) are accurately weighed (typically 3-5 mg) and hermetically sealed in aluminum pans.[25][26] Samples are often hydrated in a buffer solution.

-

Reference: An empty sealed aluminum pan is used as the reference.[25][27]

-

Instrument Setup: The DSC instrument is calibrated using standards (e.g., Indium).[26]

-

Thermal Scan: Samples are heated at a constant rate (e.g., 1-5 °C/min) over a specified temperature range (e.g., 10 °C to 80 °C) under a nitrogen atmosphere.[27][28]

-

Data Analysis: The denaturation temperature (Tₘ or Td) is determined from the onset or peak of the endothermic transition.[25] The area under the peak is used to calculate the enthalpy of denaturation (ΔH).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor the secondary structure of collagen. The triple helix has a characteristic CD spectrum with a positive peak around 225 nm, while the random coil state has a strong negative peak below 210 nm. By monitoring the signal at 225 nm as a function of temperature, a melting curve can be generated to determine Tₘ.[29]

General Protocol:

-

Sample Preparation: A dilute solution of the collagen peptide is prepared in a suitable buffer (e.g., phosphate-buffered saline).

-

Measurement: The sample is placed in a quartz cuvette in a CD spectrophotometer equipped with a temperature controller.

-

Thermal Melt: The CD signal at a fixed wavelength (e.g., 225 nm) is recorded as the temperature is increased at a controlled rate (e.g., 0.5 °C/min).

-

Data Analysis: The Tₘ is determined as the midpoint of the transition in the resulting melting curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides atomic-level structural information. For collagen, NMR can be used to study the pucker of the proline ring, cis-trans isomerization of peptide bonds, and the dynamics of the triple helix.[17][30] Solid-state NMR is particularly useful for studying intact collagen fibrils and tissues.[31][32]

X-ray Crystallography

This technique provides high-resolution, three-dimensional structures of collagen model peptides. Crystallography has been instrumental in revealing the precise geometry of the triple helix, the Cγ-exo pucker of Hyp, and the critical role of the water-bridged hydrogen bonding network.[19][20][23]

References

- 1. tandfonline.com [tandfonline.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Collagen Prolyl 4-Hydroxylase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In-depth correlation analysis demonstrates that this compound at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 10. Prolyl 4-hydroxylase and its role in collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protein hydroxylation: prolyl 4-hydroxylase, an enzyme with four cosubstrates and a multifunctional subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases [kjpp.net]

- 13. Understanding the role of stereoelectronic effects in determining collagen stability. 1. A quantum mechanical study of proline, hydroxyproline, and fluoroproline dipeptide analogues in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. bif.wisc.edu [bif.wisc.edu]

- 16. Understanding the role of stereoelectronic effects in determining collagen stability. 1. A quantum mechanical study of proline, hydroxyproline, and fluoroproline dipeptide analogues in aqueous solution. | Semantic Scholar [semanticscholar.org]

- 17. Different effects of this compound and 4-fluoroproline on the stability of collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly). | Semantic Scholar [semanticscholar.org]

- 21. Role of prolyl hydroxylation in the molecular interactions of collagens - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. The crystal structure of the collagen-like polypeptide (glycyl-4(R)-hydroxyprolyl-4(R)-hydroxyprolyl)9 at 1.55 A resolution shows up-puckering of the proline ring in the Xaa position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Hydroxylation-induced stabilization of the collagen triple helix. Further characterization of peptides with 4(R)-hydroxyproline in the Xaa position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. rsc.org [rsc.org]

- 26. The Use of Thermal Techniques for the Characterization and Selection of Natural Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 27. 3.6.4. Differential Scanning Calorimetry (DSC) [bio-protocol.org]

- 28. DSC Study of Collagen in Disc Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Polymorphism of collagen triple helix revealed by 19F NMR of model peptide [Pro-4(R)-hydroxyprolyl-Gly]3-[Pro-4(R)-fluoroprolyl-Gly]-[Pro-4(R)-hydroxyprolyl-Gly]3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Investigation of Triple-Helix Collagen Hydroxylation by Solid-State NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 32. Investigation of Triple-Helix Collagen Hydroxylation by Solid-State NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 4-Hydroxyproline's Stereoelectronic Effects in Collagen Structure and Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The exceptional stability and unique triple-helical structure of collagen, the most abundant protein in mammals, are fundamentally dictated by the presence of 4-hydroxyproline (Hyp). While the importance of this post-translationally modified amino acid has long been recognized, a deeper understanding of the underlying stereoelectronic effects is crucial for advancements in materials science, regenerative medicine, and the development of therapeutics for collagen-related pathologies. This technical guide synthesizes key findings on how the specific configuration of this compound governs collagen's architecture and stability.

The Gauche Effect and Pyrrolidine (B122466) Ring Pucker

The pyrrolidine ring of proline is not planar and exists in two primary puckered conformations: Cγ-endo (down) and Cγ-exo (up).[1][2] The hydroxylation of proline at the C4 position to form (2S,4R)-4-hydroxyproline introduces a powerful stereoelectronic influence known as the gauche effect.[3][4] This effect describes the tendency of an electronegative substituent, in this case, the hydroxyl group, to adopt a gauche orientation relative to the amide nitrogen within the pyrrolidine ring.[3]

This stereoelectronic preference forces the this compound residue into a Cγ-exo pucker.[4][5] This pre-organized conformation is critical because it aligns the main-chain dihedral angles (φ and ψ) into the precise geometry required for the polyproline II (PPII) helix, the fundamental secondary structure of individual collagen chains.[4] Thus, the 4R-hydroxylation of proline residues in the Yaa position of the repeating Xaa-Yaa-Gly sequence directly stabilizes the triple helix through this stereoelectronic pre-organization.[4]

Conversely, the (2S,4S)-4-hydroxyproline diastereomer (hyp) favors a Cγ-endo pucker, which is incompatible with the PPII conformation needed for the Yaa position and consequently destabilizes the triple helix.[4]

Quantitative Impact on Conformational Stability

The stability of the collagen triple helix is directly proportional to its this compound content.[5][6] This stability is quantified by the melting temperature (Tm) of collagen-like peptides (CLPs). The introduction of this compound in the Yaa position significantly increases the Tm compared to peptides containing only proline.

| Peptide Sequence | Position of Hyp | Melting Temperature (Tm) (°C) | Change in Tm (ΔTm) vs. (Pro-Pro-Gly)₁₀ (°C) |

| (Pro-Pro-Gly)₁₀ | N/A | 24 | - |

| (Pro-Hyp-Gly)₁₀ | Yaa | 58 | +34 |

| (Hyp-Pro-Gly)₁₀ | Xaa | Does not form stable triple helix | N/A |

| (Pro-4(S)-Hyp-Gly)₁₀ | Yaa | Does not form stable triple helix | N/A |

Note: Data synthesized from multiple sources for illustrative purposes. Absolute Tm values can vary with experimental conditions.[4][7][8]

The hyperstability conferred by this compound is primarily an entropic effect.[9] By locking the pyrrolidine ring in the Cγ-exo pucker, the conformational entropy of the unfolded state is reduced, which in turn lowers the entropic cost of folding into the highly ordered triple helix.[4][9]

The Role of n→π* Interactions

Recent studies have highlighted the contribution of n→π* interactions to collagen stability. This interaction involves the donation of electron density from the lone pair (n) of an oxygen atom (Oi-1) to the antibonding orbital (π) of the subsequent carbonyl group (Ci). The Cγ-exo pucker enforced by this compound in the Yaa position pre-organizes the backbone in a way that is favorable for this n→π interaction, adding an extra layer of electronic stabilization to the trans peptide bond.[4]

The Enzymatic Basis: Prolyl 4-Hydroxylase

The formation of this compound is catalyzed by the enzyme prolyl 4-hydroxylase (P4H) within the lumen of the endoplasmic reticulum.[10][11] This enzyme specifically hydroxylates proline residues in the Yaa position of Xaa-Yaa-Gly triplets on nascent procollagen (B1174764) chains.[12] The reaction requires molecular oxygen, Fe²⁺, 2-oxoglutarate, and ascorbate (B8700270) as co-substrates.[10][13] The regio- and stereospecificity of P4H, producing only (2S,4R)-4-hydroxyproline, is crucial for the subsequent stable folding of the collagen triple helix.[14]

// Inputs and Outputs Pro [label="Proline-containing\npeptide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hyp [label="this compound-containing\npeptide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; TwoOG [label="2-Oxoglutarate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; O2 [label="O2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Succ [label="Succinate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CO2 [label="CO2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges P4H -> P4H_2OG; TwoOG -> P4H_2OG [label="Binds"]; P4H_2OG -> P4H_O2; O2 -> P4H_O2 [label="Binds"]; P4H_O2 -> P4H_FeIV [label="Oxidative\nDecarboxylation"]; P4H_O2 -> Succ [style=dashed]; P4H_O2 -> CO2 [style=dashed]; P4H_FeIV -> P4H_Pro; Pro -> P4H_Pro [label="Binds"]; P4H_Pro -> P4H_Hyp [label="Hydroxylation"]; P4H_Hyp -> P4H; P4H_Hyp -> Hyp [label="Releases", style=dashed]; } Caption: Enzymatic synthesis of this compound by P4H.

Experimental Protocols

A. Determination of Triple Helix Thermal Stability

The thermal stability of collagen and CLPs is primarily assessed using circular dichroism (CD) spectroscopy.

-

Sample Preparation: Lyophilized peptide is dissolved in a suitable buffer (e.g., 50 mM acetic acid) to a final concentration of approximately 0.2 mM. The solution is incubated at 4°C for at least 24 hours to ensure complete triple helix formation.[7]

-

CD Spectroscopy:

-

An aliquot of the sample is placed in a 0.1-cm path-length quartz cuvette.

-

The CD signal is monitored at a wavelength corresponding to the polyproline II helix minimum (typically around 225 nm).

-

The temperature is increased at a controlled rate (e.g., 10°C/hour).

-

The change in molar ellipticity is recorded as a function of temperature.

-

-

Data Analysis: The melting temperature (Tm) is determined as the midpoint of the cooperative unfolding transition, typically by finding the maximum of the first derivative of the ellipticity versus temperature curve.[9]

B. Structural Analysis by X-ray Crystallography

High-resolution structural data for CLPs provides direct evidence for the effects of this compound on ring pucker and backbone conformation.

-

Crystallization: CLPs are crystallized using vapor diffusion methods (hanging or sitting drop). The peptide solution is mixed with a precipitant solution and allowed to equilibrate against a larger reservoir of the precipitant.

-

Data Collection: Crystals are cryo-cooled and diffraction data are collected using a synchrotron radiation source.[15]

-

Structure Solution and Refinement: The structure is solved using molecular replacement or other phasing methods. The resulting electron density map is used to build and refine the atomic model of the triple helix.[15]

-

Conformational Analysis: The refined structure is analyzed to determine the pyrrolidine ring pucker of each proline and hydroxyproline (B1673980) residue and to measure the main-chain dihedral angles (φ, ψ, ω).[4][15]

C. Computational Modeling

Quantum mechanical (QM) and molecular mechanics (MM) calculations are used to investigate the energetic basis of the observed stereoelectronic effects.

-

Model System: Dipeptide analogues of proline, hydroxyproline, and their derivatives are often used for high-level QM calculations to model the local conformational preferences.[16]

-

Calculation Method: Density functional theory (DFT) is commonly employed, often in conjunction with a polarizable continuum model (PCM) to simulate an aqueous environment.[16]

-

Analysis: The calculations determine the relative energies of the Cγ-endo and Cγ-exo puckers and their influence on the backbone dihedral angles. These theoretical results provide a strong foundation for the "propensity-based" model of triple helix stabilization.[15][16]

Conclusion

The stability of the collagen triple helix is not merely a consequence of hydrogen bonding or van der Waals interactions but is deeply rooted in the stereoelectronic properties of this compound. The gauche effect, which dictates a Cγ-exo ring pucker, pre-organizes the polypeptide chain into the required PPII conformation, an effect further enhanced by n→π* interactions. This intricate interplay of electronics and structure, initiated by the specific enzymatic action of prolyl 4-hydroxylase, is a prime example of how subtle atomic-level properties translate into the macroscopic stability of biological materials. For professionals in drug development and biomaterials, understanding and leveraging these fundamental principles is key to designing novel therapeutics for fibrotic diseases and engineering next-generation collagen-based materials.

References

- 1. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bif.wisc.edu [bif.wisc.edu]

- 4. COLLAGEN STRUCTURE AND STABILITY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of prolyl hydroxylation in the molecular interactions of collagens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unraveling the Role of Hydroxyproline in Maintaining the Thermal Stability of the Collagen Triple Helix Structure Using Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bif.wisc.edu [bif.wisc.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Stereoelectronic and steric effects in side chains preorganize a protein main chain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases [kjpp.net]

- 12. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein hydroxylation: prolyl 4-hydroxylase, an enzyme with four cosubstrates and a multifunctional subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Crystal structure of the collagen triple helix model [(Pro-Pro-Gly)10]3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Distribution of 4-Hydroxyproline in Different Collagen Types: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyproline (4-Hyp) is a modified amino acid that is a hallmark of collagen, constituting a significant portion of its amino acid composition and playing a critical role in the structural stability of the collagen triple helix. The distribution of 4-Hyp, however, is not uniform across the diverse family of collagen proteins. Variations in the content and position of this hydroxylated imino acid contribute to the unique functional properties of different collagen types, influencing everything from fibril assembly to interactions with other extracellular matrix components and cell surface receptors. Understanding the differential distribution of this compound is therefore crucial for researchers in fields ranging from connective tissue biology to the development of therapeutics targeting collagen-related pathologies. This technical guide provides a comprehensive overview of the distribution of this compound in various collagen types, detailed experimental protocols for its quantification, and a discussion of the enzymatic pathways governing its formation.

Introduction: The Significance of this compound in Collagen Biology

Collagen is the most abundant protein in mammals, providing structural integrity to a wide array of tissues, including skin, bone, tendon, cartilage, and blood vessels. The defining feature of a collagen molecule is its triple-helical structure, formed by three polypeptide chains known as α-chains. The stability of this triple helix is critically dependent on the post-translational hydroxylation of proline residues to form this compound. This modification, catalyzed by the enzyme prolyl 4-hydroxylase, introduces a hydroxyl group that participates in hydrogen bonding, thereby stabilizing the helical conformation at physiological temperatures.

The collagen superfamily is comprised of at least 28 distinct types, broadly classified into fibrillar and non-fibrillar collagens based on the supramolecular structures they form. The fibrillar collagens, such as types I, II, and III, are characterized by uninterrupted triple-helical domains and assemble into highly organized, cable-like fibrils that confer tensile strength to tissues. Non-fibrillar collagens, a more heterogeneous group, have interruptions in their triple-helical domains and perform a wider range of functions, including forming networks (e.g., type IV in basement membranes) and associating with fibrillar collagens to regulate their assembly and interactions.

The functional diversity of collagens is, in part, dictated by subtle variations in their primary amino acid sequence and post-translational modifications, including the extent and location of proline hydroxylation. This guide delves into the specifics of this compound distribution across different collagen types.

Quantitative Distribution of this compound in Collagen Types

The amount of this compound varies significantly among different collagen types, reflecting their diverse biological roles and structural requirements. The following tables summarize the currently available quantitative data on the this compound content in various collagen types, expressed as residues per 1000 total amino acid residues. It is important to note that while this compound is the predominant form, 3-hydroxyproline (B1217163) also exists, particularly in specific locations within fibrillar and basement membrane collagens, and contributes to supramolecular assembly.

| Collagen Type | Sub-classification | α-Chain Composition | This compound (residues/1000) | Reference |

| Type I | Fibrillar | [α1(I)]₂α2(I) | 89 - 99 | [1] |

| Type II | Fibrillar | [α1(II)]₃ | 93 - 103 | [1] |

| Type III | Fibrillar | [α1(III)]₃ | 127 | [1] |

| Type IV | Network-forming | [α1(IV)]₂α2(IV), etc. | ~130-140 | [2] |

| Type V | Fibrillar-associated | [α1(V)]₂α2(V), etc. | ~90 | [2] |

| Type VI | Beaded filament-forming | α1(VI)α2(VI)α3(VI) | ~60-70 |

Note: Data is compiled from various sources and may show some variability based on the tissue source and analytical method used. The values for Type VI collagen are estimations based on general knowledge and require more specific quantitative data from literature.

Regulation of this compound Formation: The Role of Prolyl 4-Hydroxylases

The synthesis of this compound is a critical post-translational modification that occurs in the endoplasmic reticulum and is catalyzed by a family of enzymes known as prolyl 4-hydroxylases (P4Hs). These enzymes require Fe²⁺, 2-oxoglutarate, and molecular oxygen as co-substrates, with ascorbate (B8700270) (Vitamin C) playing a crucial role in maintaining the iron in its reduced, active state.

Prolyl 4-Hydroxylase Isoenzymes and Substrate Specificity

In vertebrates, there are three main isoforms of the catalytic α-subunit of collagen P4H (P4HA1, P4HA2, and P4HA3), which combine with the β-subunit (protein disulfide isomerase) to form the active α₂β₂ tetrameric enzyme. While these isoenzymes share the same basic function, they exhibit differences in tissue expression and substrate specificity, which contributes to the differential hydroxylation of various collagen types. Recent studies have shown that the amino acid in the X-position of the Gly-X-Pro triplet can influence the efficiency of hydroxylation by different P4H isoenzymes. This provides a molecular basis for the observed variations in this compound content among different collagen α-chains.

Signaling Pathways Influencing Prolyl 4-Hydroxylase Activity

The activity of P4Hs can be regulated by various cellular signaling pathways, most notably those related to oxygen sensing. The hypoxia-inducible factor (HIF) prolyl hydroxylases, which are structurally related to collagen P4Hs, play a key role in regulating the cellular response to low oxygen levels. While the direct regulation of collagen-specific P4Hs by distinct signaling pathways is an area of ongoing research, it is clear that factors influencing the availability of co-substrates like oxygen and iron can impact the extent of proline hydroxylation.

Experimental Protocols for the Quantification of this compound

Accurate quantification of this compound is essential for studying collagen metabolism and distribution. Several methods are available, each with its own advantages and limitations. This section provides detailed protocols for the most commonly used techniques.

Sample Preparation: Acid Hydrolysis of Collagenous Tissues

The first step in quantifying total this compound is the complete hydrolysis of the protein into its constituent amino acids.

Materials:

-

Collagen-containing tissue or purified collagen sample

-

6 M Hydrochloric acid (HCl)

-